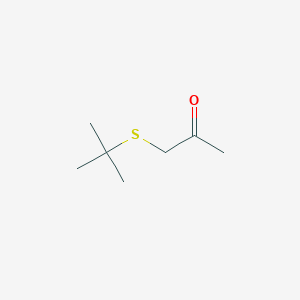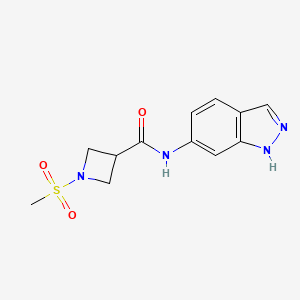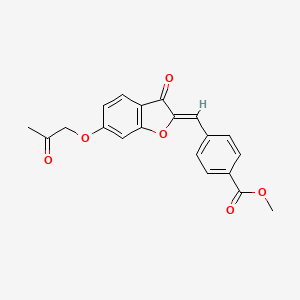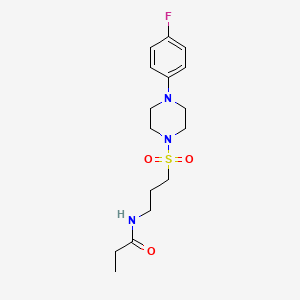![molecular formula C17H15ClN2O3S B2669428 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898411-07-9](/img/structure/B2669428.png)
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound that belongs to the sulfonamide class of organic compounds. These compounds are known for their wide range of applications, particularly in pharmaceuticals. The complex structure of this compound suggests that it could have unique biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide involves several steps:
Formation of the pyrroloquinoline core: : This is typically achieved through a series of cyclization reactions, starting from readily available precursors such as aniline derivatives.
Introduction of the sulfonamide group: : This step involves the reaction of the pyrroloquinoline intermediate with sulfonyl chloride under basic conditions.
Chlorination: : The final step includes the chlorination of the benzenesulfonamide ring using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the synthetic routes mentioned above. Optimization of reaction conditions such as temperature, solvent, and catalyst concentrations would be necessary to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: : The oxidation of this compound can lead to the formation of sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reductive reactions can be carried out to obtain amine derivatives, employing reagents such as lithium aluminium hydride.
Substitution: : Halogen substitution can introduce different functional groups into the compound, utilizing reagents like sodium azide or various nucleophiles.
Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the reaction conditions.
Applications De Recherche Scientifique
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has several research applications:
Chemistry: : As a building block for more complex molecules and for studying reaction mechanisms.
Biology: : Potential use in studying enzyme inhibition due to the presence of the sulfonamide group, which is known for its activity in enzyme inhibition.
Medicine: : Exploring its potential as a drug candidate due to its complex structure and the known pharmacological activities of sulfonamide compounds.
Industry: : Applications in material sciences, especially in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action for 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit the activity of certain enzymes by mimicking the substrate, thus blocking the enzyme's active site. The molecular targets could include various enzymes and receptors, particularly those involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparing 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide with similar compounds like other sulfonamides or pyrroloquinoline derivatives, we can highlight its uniqueness in terms of:
Structural Complexity: : The combination of the pyrroloquinoline and sulfonamide groups.
Reactivity: : Unique reaction pathways due to the presence of both halogen and sulfonamide functionalities.
Applications: : Specific applications that leverage its distinct structure, which might not be achievable with simpler analogs.
Similar compounds include:
Sulfanilamide: : A simpler sulfonamide with broad-spectrum antibacterial activity.
Pyrroloquinoline quinone: : A compound with antioxidant properties, used in dietary supplements.
There you have it—a comprehensive overview of the intricate world of this compound. Now, what's next on your intellectual adventure?
Propriétés
IUPAC Name |
4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBRDIWKJGFNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324185 | |
| Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898411-07-9 | |
| Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)
![1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2669351.png)

![8-(Phenylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2669353.png)
![N-(4-nitrophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)

![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)
![2-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2669361.png)




